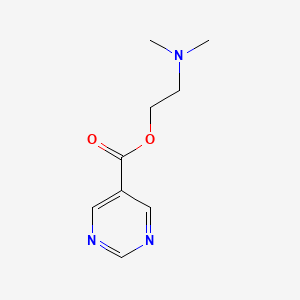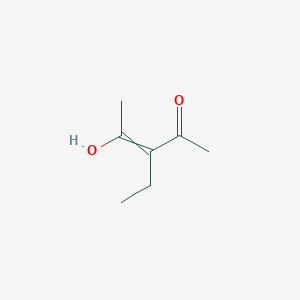
3-Ethyl-4-hydroxy-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-hydroxy-3-penten-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-3-penten-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl methyl ketone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as solid bases or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-hydroxy-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated derivatives, amines, and thiols.
Applications De Recherche Scientifique
3-Ethyl-4-hydroxy-3-penten-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways, particularly those involving enone reductases.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design and development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-hydroxy-3-penten-2-one involves its interaction with molecular targets through its enone and hydroxyl functional groups. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in biological systems, where the compound can act as an electrophile, forming covalent bonds with nucleophilic amino acid residues in enzymes and proteins. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
3-Ethyl-4-hydroxy-3-penten-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-penten-2-one: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-3-penten-2-one: An isomer with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Mesityl oxide (4-Methyl-3-penten-2-one): Another isomer with distinct industrial applications and reactivity profiles.
Propriétés
Numéro CAS |
34135-99-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3 |
Clé InChI |
XUBIMEGZDDWHOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)
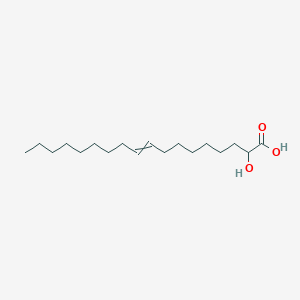
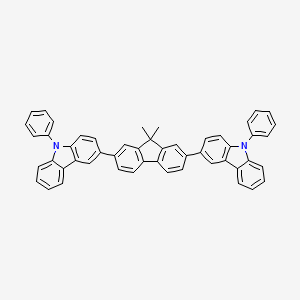
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)
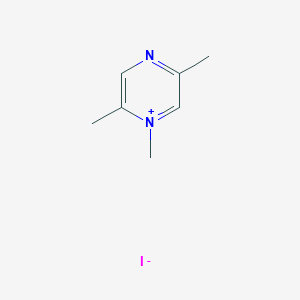

![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
![1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one](/img/structure/B12506995.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)
